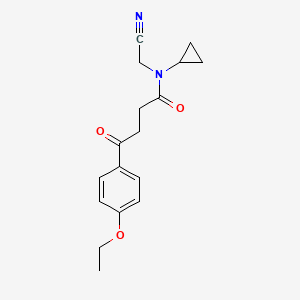

![molecular formula C34H35ClN4O3S3 B2988925 4-(azepan-1-ylsulfonyl)-N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzamide hydrochloride CAS No. 1216640-00-4](/img/structure/B2988925.png)

4-(azepan-1-ylsulfonyl)-N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzamide hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

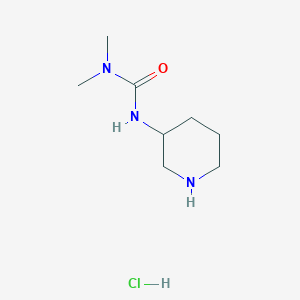

The compound appears to contain several structural motifs common in medicinal chemistry, including a benzothiazole, a tetrahydrothienopyridine, and a benzamide . These structures are often found in biologically active compounds, suggesting potential pharmaceutical applications for this compound.

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds have been synthesized through multicomponent reactions . For example, thiadiazolo and benzothiazolo pyrimidines have been synthesized using vanadium oxide loaded on fluorapatite as a catalyst .Molecular Structure Analysis

The molecular structure of this compound likely includes several ring structures, including a benzothiazole and a tetrahydrothienopyridine . These structures could potentially influence the compound’s reactivity and biological activity.Scientific Research Applications

Antimicrobial Activities

Research on similar compounds has explored their potential antimicrobial activities. For instance, studies have demonstrated the synthesis of various heterocyclic compounds, including thiazolinone derivatives, and their subsequent evaluation for antimicrobial efficacy. These compounds often show promising results against a range of microbial strains, highlighting their potential utility in developing new antimicrobial agents (Patel & Patel, 2015).

Novel Synthetic Methodologies

Another area of significant research interest involves the development of novel synthetic methodologies for producing heterocyclic compounds. These methods aim to increase the efficiency, yield, and selectivity of the synthetic processes. For example, the facile synthesis of condensed aminothiazole derivatives using α-bromolactams and thioamides has been explored, demonstrating the utility of these methods in constructing complex heterocyclic structures (Uchikawa & Aono, 1994).

Potential Therapeutic Properties

Additionally, research into similar compounds often investigates their potential therapeutic properties. This includes evaluating the biological activities of these compounds, such as their ability to act as serotonin receptor antagonists, which could have implications for developing treatments for various neurological disorders. For example, studies on heterocyclic carboxamides have explored their potential as antipsychotic agents, with some derivatives showing promising in vivo activities (Norman et al., 1996).

Mechanism of Action

Target of Action

The primary target of this compound is the HIV-1 Reverse Transcriptase (RT) . RT inhibitors play a major role in the therapy of human immunodeficiency virus type 1 (HIV-1) infection .

Mode of Action

The compound interacts with its target, the HIV-1 RT, in a unique way. It exhibits an uncompetitive inhibition mode .

Biochemical Pathways

The compound affects the biochemical pathway involving the HIV-1 RT enzyme . By inhibiting this enzyme, it prevents the conversion of viral RNA into DNA, a crucial step in the HIV replication cycle .

Pharmacokinetics

The effectiveness of the compound, as indicated by its low ic50 values (004 μM and 025 μM), suggests that it may have favorable pharmacokinetic properties .

Result of Action

The result of the compound’s action is the inhibition of the HIV-1 RT enzyme , which leads to a decrease in viral replication. The compound has been found to exhibit better inhibitory action than the reference compound, nevirapine .

properties

IUPAC Name |

4-(azepan-1-ylsulfonyl)-N-[3-(1,3-benzothiazol-2-yl)-6-benzyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]benzamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H34N4O3S3.ClH/c39-32(25-14-16-26(17-15-25)44(40,41)38-19-8-1-2-9-20-38)36-34-31(33-35-28-12-6-7-13-29(28)42-33)27-18-21-37(23-30(27)43-34)22-24-10-4-3-5-11-24;/h3-7,10-17H,1-2,8-9,18-23H2,(H,36,39);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWMMGNLNUFUFOL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C4=C(S3)CN(CC4)CC5=CC=CC=C5)C6=NC7=CC=CC=C7S6.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H35ClN4O3S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

679.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(azepan-1-ylsulfonyl)-N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzamide hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(quinoxalin-2-yl)methanone](/img/structure/B2988842.png)

![6-(2-(cyclohex-1-en-1-yl)ethyl)-4-(3,4,5-trimethoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2988844.png)

![4-Amino-N-[3-(diethylamino)propyl]-1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2988846.png)

![ethyl 4-({[1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)piperidine-1-carboxylate](/img/structure/B2988847.png)

![methyl 4-(1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)benzoate](/img/structure/B2988853.png)

![8,8-dimethyl-2-((4-nitrobenzyl)thio)-5-phenyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2988860.png)

![N-benzyl-4-[methyl-(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2988862.png)